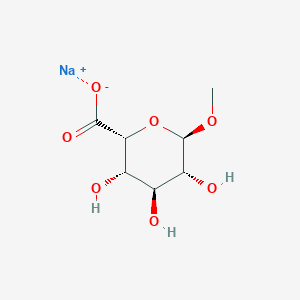

甲基α-L-艾杜糖醛酸钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt, also known as Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt, is a useful research compound. Its molecular formula is C7H11NaO7 and its molecular weight is 230.15 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Hexuronic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

荧光底物在测定中的应用

“甲基α-L-艾杜糖醛酸钠盐”用作α-L-艾杜糖苷酶测定的荧光底物 . 在这些测定中,活性α-L-艾杜糖苷酶从合成底物中裂解MU部分,从而释放荧光信号 .

赫尔勒氏综合征的检测

该化合物可用于赫尔勒氏综合征的检测 . 赫尔勒氏综合征是一种罕见的遗传疾病,该化合物可帮助其诊断。

研究和开发

“甲基α-L-艾杜糖醛酸钠盐”用于各种研究和开发过程 . 它的性质使其成为科学研究中的一种宝贵化合物。

作用机制

Target of Action

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt primarily targets two enzymes: α-L-Iduronidase and iduronate-2-sulfatase . These enzymes play a crucial role in the breakdown of certain complex molecules in the body.

Mode of Action

This compound acts as a fluorogenic substrate in assays of α-L-Iduronidase and iduronate-2-sulfatase . It interacts with these enzymes, leading to a reaction that produces fluorescent products, which can be measured to assess the activity of the enzymes .

Result of Action

The interaction of Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt with its target enzymes results in the production of fluorescent products . These products can be measured in assays to assess the activity of the enzymes and diagnose conditions like MPS I .

生化分析

Biochemical Properties

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt interacts with various enzymes and proteins. It is a fluorogenic substrate used in assays of α-L-Iduronidase and iduronate-2-sulfatase .

Cellular Effects

The effects of Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt on cells are significant. It influences cell function by interacting with specific enzymes, leading to changes in cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt involves its binding interactions with biomolecules and its role in enzyme inhibition or activation . It exerts its effects at the molecular level, leading to changes in gene expression .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt can be achieved through the oxidation of Methyl alpha-L-Idopyranoside. The oxidation can be carried out using sodium chlorite and acetic acid.", "Starting Materials": [ "Methyl alpha-L-Idopyranoside", "Sodium chlorite", "Acetic acid" ], "Reaction": [ "Methyl alpha-L-Idopyranoside is dissolved in acetic acid.", "Sodium chlorite is added to the solution.", "The reaction mixture is stirred and heated at a temperature of 70-80°C for several hours.", "The reaction is monitored using TLC until completion.", "The mixture is cooled and the product is isolated by precipitation with ethanol.", "The product is purified using ion exchange chromatography to obtain the final product, Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt." ] } | |

CAS 编号 |

134355-31-0 |

分子式 |

C7H11NaO7 |

分子量 |

230.15 g/mol |

IUPAC 名称 |

sodium;(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |

InChI |

InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5+,7+;/m0./s1 |

InChI 键 |

MSQCUKVSFZTPPA-UBJVTWLZSA-M |

手性 SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)C(=O)[O-])O)O)O.[Na+] |

SMILES |

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |

规范 SMILES |

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |

同义词 |

1-O-Methyl-α-L-iduronate Monosodium Salt; Methyl-α-L-iduronic Acid Sodium Salt; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

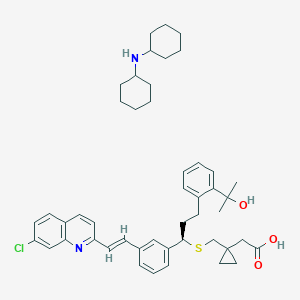

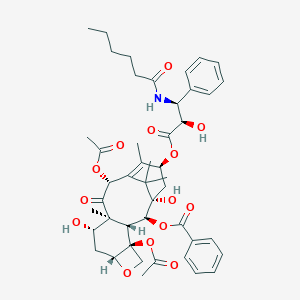

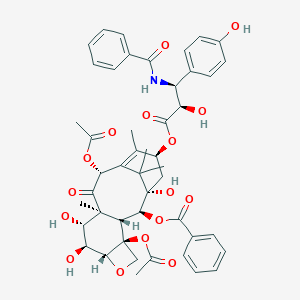

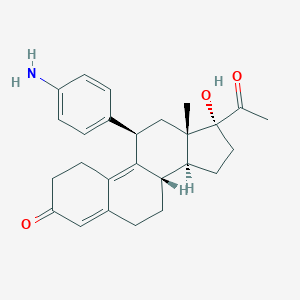

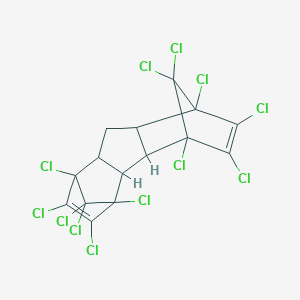

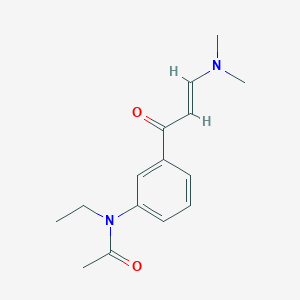

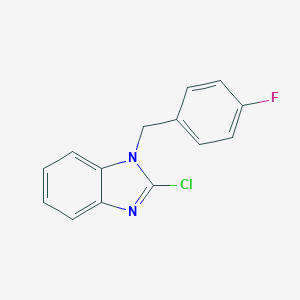

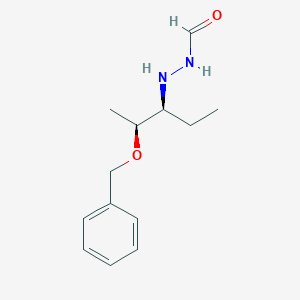

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。